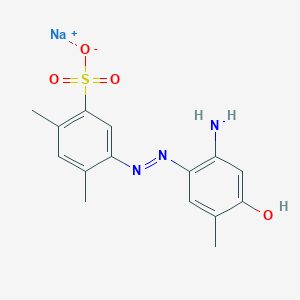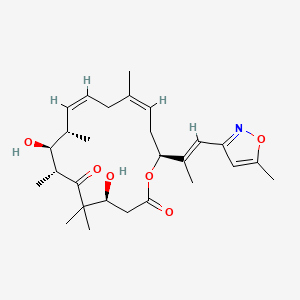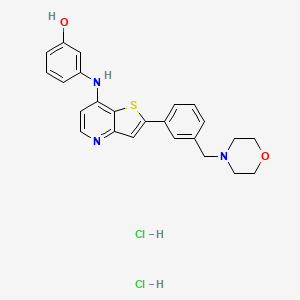
PTX-013 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PTX013 is a potent, cytotoxic anti-tumor agents. PTX013 is particularly effective at inhibiting the growth of several human cancer cell lines, as well as drug resistant cancer cells. Mechanistically, PTX013 induces cell cycle arrest in sub-G1 and G0/G1 phases of e.g. SQ20B cells, a radio-resistant human head and neck carcinoma model. In the syngeneic B16F10 melanoma tumor mouse model, PTX013 (0.5 mg/Kg) inhibits tumor growth by about 50-fold better than parent PTX008.
Applications De Recherche Scientifique
Multifunctional Nanocarrier Development : A multifunctional hybrid nanocarrier made of a magnetic core and a mesoporous silica shell was developed, which included Paclitaxel (PTX). This nanocarrier, apart from delivering the drug, also served as a probe for confocal and two-photon fluorescence imaging, as well as a magnetic resonance imaging contrast agent. The nanocarrier could release PTX in response to near-infrared irradiation, thereby providing a combined chemo-photothermal treatment effect (Wang et al., 2016).
Targeted Therapy for Prostate Cancer : A drug nanocarrier was developed using magnetic nanoparticles to immobilize PTX, enhancing its thermal stability and water solubility. This approach led to more effective treatment of prostate cancer cells using lower therapeutic doses, potentially reducing side-effects (Hua et al., 2010).
Carbon-Based Nanovectors for Drug Delivery : Hydrophilic carbon clusters were used to create a formulation of PTX for enhanced stability and effectiveness in reducing tumor volumes in a murine model of oral squamous cell carcinoma. This study demonstrated the viability of carbon nanomaterials as drug delivery vehicles (Berlin et al., 2010).
Hepatocellular Carcinoma Targeting : Nanoliposomes modified by glycyrrhetinic acid and ferric tetroxide were synthesized for targeted delivery of PTX to treat hepatocellular carcinoma. This targeted approach aimed to improve efficacy while reducing systemic toxicity and side effects (Zhao et al., 2021).
Mechanistic and Clinical Effects in Breast Cancer : PTX is widely used in breast cancer treatment. The study discussed the mechanisms of PTX's action, challenges like drug resistance, and novel formulations like albumin-bound PTX for higher efficiency and reduced side effects (Samaan et al., 2019).
Thermoresponsive Delivery System : A β-cyclodextrin-based poly(N-isopropylacrylamide) star polymer was used for thermoresponsive delivery of PTX to cancer cells. This system enhanced the water solubility of PTX and ensured its efficient delivery at body temperature (Song et al., 2016).
Enhanced Neuroblastoma Cell Differentiation : Pentoxifylline (PTX) was found to augment TNF alpha-induced neuroblastoma cell differentiation, demonstrating a novel signal transduction pathway (Yang et al., 1995).
Propriétés
Nom du produit |
PTX-013 HCl |
|---|---|
Formule moléculaire |
C44H64Cl4N4O4 |
Poids moléculaire |
854.82 |
Apparence |
Solid powder |
Synonymes |
PTX013; PTX-013; PTX 013; PTX-013 tetrahydrochloride; PTX-013 HCl; 2,2/',2/'/',2/'/'/'-(1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayltetrakis(oxy))tetrakis(N,N-dimethylethan-1-amine) tetrahydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





